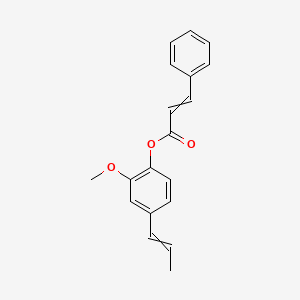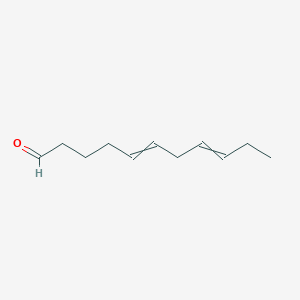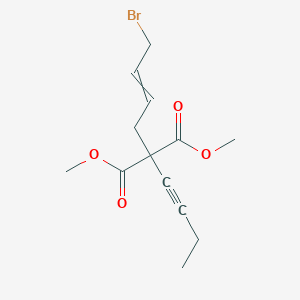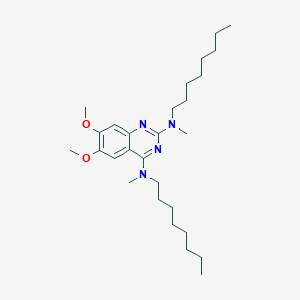
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a prop-1-en-1-yl group, and a phenylprop-2-enoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate typically involves several steps. One common method includes the reaction of 2-methoxy-4-(prop-1-en-1-yl)phenol with cinnamic acid derivatives under specific conditions. The reaction often requires a catalyst, such as a base or acid, and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenylprop-2-enoate derivatives .
科学的研究の応用
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory markers .
類似化合物との比較
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: This compound shares a similar structure but lacks the phenylprop-2-enoate moiety.
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Another structurally related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit the STAT3 pathway distinguishes it from other similar compounds, making it a valuable candidate for therapeutic applications .
特性
CAS番号 |
827340-76-1 |
|---|---|
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
(2-methoxy-4-prop-1-enylphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-14H,1-2H3 |
InChIキー |
SEJYLMHFNPXQOS-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)

![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)

![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)

![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
